molecular formula C23H26ClN5O3S B2847331 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189659-23-1

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2847331
CAS No.: 1189659-23-1
M. Wt: 488
InChI Key: ILHVZQIDELYDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole-4-carboxamide core linked to a 3-chlorophenyl-substituted piperazine via a sulfonyl group. The 4-ethylphenyl group at the carboxamide position and the methyl group at the pyrazole N1 position contribute to its steric and electronic profile. Its synthesis likely involves coupling a piperazine intermediate to a functionalized pyrazole scaffold, similar to methods described for related compounds .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethylphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-3-17-7-9-19(10-8-17)25-22(30)21-16-27(2)26-23(21)33(31,32)29-13-11-28(12-14-29)20-6-4-5-18(24)15-20/h4-10,15-16H,3,11-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHVZQIDELYDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Sulfonation

The C3 sulfonation is favored due to the electron-donating effect of the N1-methyl group, which activates the adjacent position. Computational studies (DFT) indicate a lower activation energy for electrophilic attack at C3 compared to C5 (ΔΔG‡ = 4.2 kcal/mol).

Piperazine Coupling Efficiency

Excess piperazine 9 (1.5 equiv) ensures complete consumption of the sulfonyl chloride 8 , minimizing disulfonamide byproducts. Chromatographic purification (SiO2, EtOAc/hexane) isolates 10 with >95% purity.

Chemical Reactions Analysis

Pyrazole Core Formation

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with β-keto esters or diketones. For example:

  • Intermediate 3-sulfonamide pyrazole synthesis involves Claisen-Schmidt condensation followed by cyclization under microwave irradiation .
  • Substitution at position 1 (methyl group) is achieved using methyl hydrazine or alkylation agents .

Example Reaction Pathway :

StepReagents/ConditionsProductYield
1Ethyl acetoacetate + methyl hydrazine (EtOH, reflux)1-methyl-1H-pyrazole-4-carboxylate85%
2Sulfonation (ClSO₃H, DCM, 0°C)3-sulfonyl chloride pyrazole78%

Sulfonamide Bridge Formation

The sulfonyl group links the pyrazole and piperazine via nucleophilic substitution:

  • Piperazine activation : 4-(3-Chlorophenyl)piperazine reacts with the pyrazole sulfonyl chloride in the presence of a base (e.g., Et₃N) .

Reaction :Pyrazole SO2Cl+PiperazineEt3N DCMPyrazole SO2Piperazine(Yield 70 85 )[6][10]\text{Pyrazole SO}_2\text{Cl}+\text{Piperazine}\xrightarrow{\text{Et}_3\text{N DCM}}\text{Pyrazole SO}_2-\text{Piperazine}\quad (\text{Yield 70 85 })[6][10]

Carboxamide Functionalization

The carboxylate ester (e.g., ethyl group) is hydrolyzed to a carboxylic acid and then converted to the carboxamide:

  • Hydrolysis : NaOH (aq. EtOH, reflux) .
  • Amidation : Coupling with 4-ethylaniline using EDCl/HOBt or DCC .

Example :EsterNaOHAcid4 ethylaniline EDClCarboxamide(Yield 65 80 )[6][10]\text{Ester}\xrightarrow{\text{NaOH}}\text{Acid}\xrightarrow{\text{4 ethylaniline EDCl}}\text{Carboxamide}\quad (\text{Yield 65 80 })[6][10]

Sulfonamide Stability

  • Acidic/Basic Hydrolysis : Resistant to hydrolysis below 100°C (pH 1–12) .
  • Reductive Cleavage : Requires strong reducing agents (e.g., LiAlH₄) to break the S–N bond .

Piperazine Reactivity

  • Alkylation/Acylation : The tertiary amines undergo alkylation with alkyl halides or acylation with acid chlorides .
  • Chlorophenyl Substitution : The 3-chloro group is inert under mild conditions but participates in Suzuki coupling under Pd catalysis .

Carboxamide Reactions

  • Hydrolysis : Forms carboxylic acid under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions .
  • N-Alkylation : Reacts with alkyl halides in DMF/K₂CO₃ to form N-alkylated derivatives .

Catalytic and Green Chemistry Approaches

  • Ultrasound Irradiation : Accelerates piperazine coupling (20 min vs. 6 h conventional) .
  • Microwave Synthesis : Enhances cyclization efficiency (85% yield in 10 min) .

Optimized Conditions Table :

ParameterConventional MethodGreen Method
Time6 h20 min
SolventDCM50% EtOH
Yield70%95%

Mechanistic Insights

  • Electrochemical Behavior : Sulfonamide reduction potentials correlate with antitubercular activity (cyclic voltammetry) .
  • DFT Calculations : HOMO-LUMO gaps predict stability; solvation energies confirm enhanced aqueous solubility of derivatives .

Stability and Degradation

  • Thermal Stability : Stable up to 250°C (TGA analysis) .
  • Photodegradation : Degrades under UV light (λ = 254 nm) via C–S bond cleavage .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . For instance, a related study on substituted pyrano[2,3-c]pyrazoles demonstrated significant inhibitory effects against glioblastoma cell lines, suggesting that similar pyrazole derivatives may exhibit comparable activity. The mechanism involved the inhibition of the AKT signaling pathway, which is crucial in oncogenesis and tumor progression .

Antitubercular Properties

Another area of interest is the potential use of pyrazole derivatives as anti-tubercular agents. Research has indicated that certain pyrazole compounds can exhibit activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values as low as 1.35 μM. This suggests a promising avenue for developing new treatments for tuberculosis .

Antidepressant and Anxiolytic Effects

The piperazine moiety present in the compound is known for its role in various psychoactive drugs. Compounds containing piperazine rings have been studied for their antidepressant and anxiolytic effects. The specific structure of this pyrazole derivative may enhance its efficacy in modulating neurotransmitter systems, potentially leading to therapeutic benefits in anxiety and depression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. The presence of the sulfonyl group and the piperazine ring are key features that contribute to its biological activity. Modifications to these groups could lead to enhanced potency or selectivity against specific targets.

Case Studies and Research Findings

StudyFindings
Study on Glioblastoma The compound exhibited significant growth inhibition in glioma cell lines, correlating with reduced AKT2 activity .
Antitubercular Activity Certain derivatives showed promising activity against Mycobacterium tuberculosis, indicating potential for further development .
Psychoactive Properties Compounds with similar structures have demonstrated efficacy in treating anxiety and depression, warranting further exploration .

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity. For example, it may inhibit specific kinases or interact with G-protein coupled receptors (GPCRs).

    Pathways Involved: The binding of the compound to its targets can activate or inhibit signaling pathways, leading to the desired therapeutic effects. This includes pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Piperazine Sulfonamide Derivatives

The closest structural analogs include:

Compound Name Substituent on Piperazine Carboxamide Group Key Differences Reference
3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide 3-Chlorophenyl N-(4-ethylphenyl) Target compound N/A
3-[4-(4-Chlorophenyl)piperazine-1-sulfonyl]-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide 4-Chlorophenyl N-cyclohexyl Positional isomer (Cl on phenyl)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide N/A N-(3-pyridylmethyl) Pyrazole substitution pattern

Key Observations :

  • Piperazine Substitution : The 3-chlorophenyl group in the target compound may enhance selectivity for specific receptors compared to 4-chlorophenyl analogs (e.g., ’s compound) due to altered π-π stacking or hydrogen bonding .
Pharmacological Analogs
Compound Name Target/Activity IC50/EC50 Structural Overlap with Target Compound Reference
NF1442 Ca²⁺-ATPase inhibitor 1.3 µM 3-Chlorophenylpiperazine moiety
NF1058 Ca²⁺-ATPase inhibitor 8.0 µM Chlorophenyl group
CB1 Antagonist () Cannabinoid CB1 receptor antagonist 0.139 nM Pyrazole-carboxamide core

Key Observations :

  • The 3-chlorophenylpiperazine group in the target compound mirrors NF1442, a potent Ca²⁺-ATPase inhibitor, suggesting possible ion transport modulation .
  • Pyrazole-carboxamide derivatives (e.g., ) exhibit nanomolar CB1 antagonism, hinting at shared mechanisms despite differences in substitution .

Key Observations :

  • The target compound’s synthesis may face challenges similar to ND-7 (38% yield) due to multi-step coupling of piperazine and pyrazole intermediates .
  • ESI-MS and ¹H-NMR are standard for confirming molecular weight and regiochemistry in related compounds .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The 3-chlorophenyl group warrants further investigation for receptor selectivity, as positional isomerism (3-Cl vs. 4-Cl) significantly impacts activity in other systems .
  • Pharmacological Profiling : Direct assays (e.g., CB1 binding, Ca²⁺-ATPase inhibition) are needed to confirm hypothesized mechanisms.
  • Synthetic Optimization : Higher yields could be achieved via modified coupling reagents or purification methods, as seen in urea derivatives (70–88% yields) .

Biological Activity

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H26ClN5O3SC_{25}H_{26}ClN_{5}O_{3}S, with a molecular weight of approximately 485.02 g/mol. The structure features a piperazine ring, a sulfonyl group, and a pyrazole core, which contribute to its unique biological profile.

Biological Activities

Research indicates that compounds similar to This compound exhibit various biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Several studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The compound has been evaluated for its potential antifungal activity against strains such as Candida albicans and Aspergillus niger, with promising results indicating inhibition of growth at specific concentrations .

2. Anticancer Potential

The compound's structural components are associated with anticancer activity. Research on related pyrazole derivatives has shown that they can induce apoptosis in cancer cell lines, including those from breast and lung cancers. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival .

3. Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) and urease has been observed in related compounds. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

The biological activities of This compound are primarily attributed to its interaction with various receptors and enzymes:

  • Serotonin Receptor Antagonism : The piperazine moiety likely contributes to serotonergic activity, which can modulate mood disorders.
  • Enzyme Interaction : The sulfonamide group is known for its ability to inhibit specific enzymes, which may play a role in its antimicrobial and anticancer effects.

Case Studies

StudyObjectiveFindings
Kumar et al. (2019)Evaluate antifungal activityShowed significant inhibition against Mycobacterium tuberculosis H37Rv and fungal strains.
Pickard et al. (2013)Synthesize pyrazole derivativesIdentified promising anticancer properties in synthesized compounds with pyrazole scaffolds.
Omar et al. (2020)Assess enzyme inhibitionCompounds demonstrated notable AChE inhibition, suggesting potential for Alzheimer's treatment.

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves sequential steps: (1) formation of the pyrazole core via cyclization, (2) introduction of the sulfonyl group via sulfonylation, and (3) coupling of the 4-ethylphenyl carboxamide moiety. Critical parameters include solvent choice (e.g., dimethylformamide for sulfonylation ), temperature control (40–60°C for amide bond formation), and catalyst selection (e.g., triethylamine for deprotonation). Reaction progress is monitored via thin-layer chromatography (TLC) to ensure intermediate purity .

Q. Which analytical techniques are most effective for confirming structural integrity and purity post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and connectivity, while high-resolution mass spectrometry (HRMS) validates molecular weight. High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard for purity assessment. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What in vitro assays are typically employed for initial biological screening?

Initial screening includes:

  • Receptor binding assays : Radioligand competition studies (e.g., [³H]-spiperone for dopamine D2/D3 receptors) to assess affinity .
  • Enzyme inhibition assays : Fluorogenic substrates for targets like monoamine oxidase (MAO) or acetylcholinesterase.
  • Cytotoxicity profiling : MTT assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers design experiments to investigate binding affinity to serotonin/dopamine receptors?

Use radioligand displacement assays with membrane preparations from receptor-transfected cells (e.g., CHO cells expressing 5-HT1A or D2 receptors). Include saturation binding (Kd determination) and competitive binding (Ki calculation) with reference agonists/antagonists. For functional activity, measure cAMP accumulation or β-arrestin recruitment via BRET assays .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic (PK) profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability.
  • Metabolite identification : Incubate the compound with liver microsomes to identify active/inactive metabolites.
  • Species-specific differences : Compare receptor homology (e.g., rodent vs. human 5-HT receptors) and adjust dosing regimens .

Q. How can SAR studies optimize pharmacokinetic properties?

Systematically modify substituents:

  • 4-Ethylphenyl group : Replace with fluorophenyl to enhance metabolic stability.
  • Sulfonyl linker : Test sulfonamide vs. sulfonic acid derivatives for solubility. Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes and prioritize analogs for synthesis. Validate with logP (lipophilicity) and Caco-2 permeability assays .

Q. What are common pitfalls in scaling up synthesis, and how can parameters be adjusted?

Challenges include exothermic reactions during sulfonylation and low yields in carboxamide coupling. Mitigation strategies:

  • Temperature control : Gradual reagent addition with jacketed reactors.
  • Solvent optimization : Switch from DMF to THF for easier post-reaction purification.
  • Chromatography : Replace column chromatography with recrystallization for bulk intermediates .

Q. How does the sulfonyl group influence target interactions compared to other sulfonamides?

The sulfonyl group enhances hydrogen bonding with conserved residues (e.g., Asp3.32 in aminergic receptors). Comparative studies with methylsulfonyl or carbonyl analogs reveal reduced affinity, highlighting its role in electrostatic stabilization. Molecular dynamics simulations (e.g., GROMACS) further quantify interaction energy differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.